molecular formula C9H7O2- B8295013 3-phenylprop-2-enoate

3-phenylprop-2-enoate

Cat. No.: B8295013
M. Wt: 147.15 g/mol
InChI Key: WBYWAXJHAXSJNI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenylprop-2-enoate is a chemical compound with various applications in scientific research and industry

Preparation Methods

The synthesis of 3-phenylprop-2-enoate involves several steps and specific reaction conditions. One of the common synthetic routes includes the use of specific reagents and catalysts to achieve the desired product. The industrial production methods may vary, but they generally involve large-scale synthesis techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

3-phenylprop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-phenylprop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3-phenylprop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can provide insights into the advantages and limitations of this compound in various applications .

Properties

Molecular Formula

C9H7O2-

Molecular Weight

147.15 g/mol

IUPAC Name

3-phenylprop-2-enoate

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1

InChI Key

WBYWAXJHAXSJNI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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